Cas no 2228219-72-3 (3-amino-2-(2-nitrophenyl)propan-1-ol)

3-amino-2-(2-nitrophenyl)propan-1-ol is a versatile organic compound with a distinct nitro and amino functional group. This compound offers excellent solubility in organic solvents, facilitating its use in various chemical reactions. Its unique structure enables efficient participation in nucleophilic and electrophilic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The presence of the nitro group imparts strong oxidizing properties, which can be advantageous in redox reactions.
3-amino-2-(2-nitrophenyl)propan-1-ol structure
2228219-72-3 structure
Product Name:3-amino-2-(2-nitrophenyl)propan-1-ol
CAS No:2228219-72-3
MF:C9H12N2O3
MW:196.203182220459
CID:5867365
PubChem ID:165971604
Update Time:2025-06-20

3-amino-2-(2-nitrophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(2-nitrophenyl)propan-1-ol
    • 2228219-72-3
    • EN300-1767168
    • Inchi: 1S/C9H12N2O3/c10-5-7(6-12)8-3-1-2-4-9(8)11(13)14/h1-4,7,12H,5-6,10H2
    • InChI Key: OWXDWYVVMFCBGK-UHFFFAOYSA-N
    • SMILES: OCC(CN)C1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.08479225g/mol
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 92.1Ų

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Additional information on 3-amino-2-(2-nitrophenyl)propan-1-ol

Introduction to 3-amino-2-(2-nitrophenyl)propan-1-ol (CAS No: 2228219-72-3)

3-amino-2-(2-nitrophenyl)propan-1-ol is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228219-72-3, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 3-amino-2-(2-nitrophenyl)propan-1-ol consists of an amino group attached to a propan-1-ol backbone, with a 2-nitrophenyl substituent at the second carbon position. This arrangement imparts distinct reactivity and interaction capabilities, making it a valuable candidate for further exploration.

The synthesis of 3-amino-2-(2-nitrophenyl)propan-1-ol involves a series of well-defined chemical reactions that highlight the compound's versatility. The process typically begins with the nitration of a suitable aromatic precursor, followed by functional group transformations that introduce the amino and hydroxyl groups in their respective positions. Advanced synthetic methodologies, including catalytic hydrogenation and selective oxidation, are employed to achieve high yields and purity. These synthetic routes underscore the compound's synthetic utility and its potential for large-scale production.

In recent years, 3-amino-2-(2-nitrophenyl)propan-1-ol has been studied for its pharmacological properties. The presence of both amino and hydroxyl functional groups allows for diverse interactions with biological targets, making it a promising scaffold for drug design. Research has focused on its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways. Preliminary studies suggest that derivatives of this compound may exhibit significant therapeutic effects, although further investigation is required to fully elucidate their mechanisms of action.

The structural features of 3-amino-2-(2-nitrophenyl)propan-1-ol also make it an interesting candidate for material science applications. The nitro group, while not directly involved in biological interactions, contributes to the compound's electronic properties, making it suitable for use in organic electronics and sensors. Additionally, the presence of both polar and non-polar regions in its structure enhances its solubility and compatibility with various matrices, opening doors for applications in coatings and adhesives.

Advances in computational chemistry have further enhanced the understanding of 3-amino-2-(2-nitrophenyl)propan-1-ol's properties. Molecular modeling studies have provided insights into its binding affinity with potential drug targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental validations, ensuring a holistic understanding of the compound's behavior. The integration of computational methods with traditional wet chemistry has accelerated the discovery process, leading to faster development cycles.

The future prospects of 3-amino-2-(2-nitrophenyl)propan-1-ol are vast and multifaceted. As research continues to uncover new applications and functionalities, this compound is poised to play a crucial role in both academic and industrial settings. Collaborative efforts between chemists, biologists, and material scientists will be essential in realizing its full potential. By leveraging cutting-edge technologies and interdisciplinary approaches, the scientific community can harness the unique properties of 3-amino-2-(2-nitrophenyl)propan-1-ol to drive innovation across multiple domains.

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